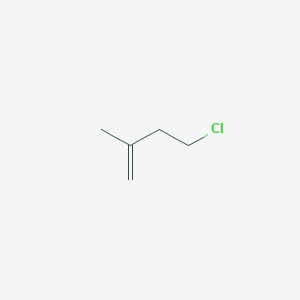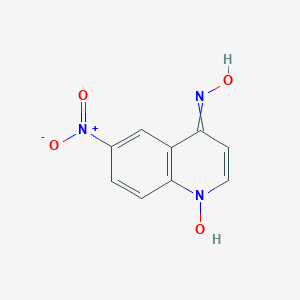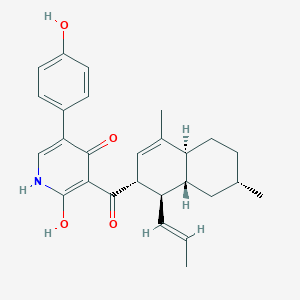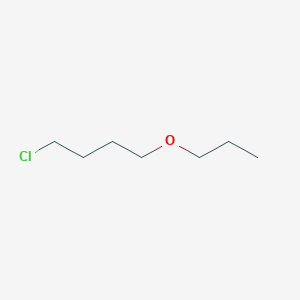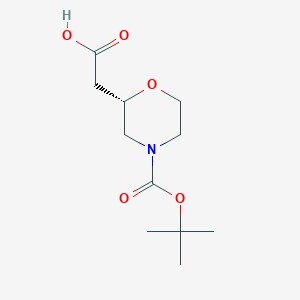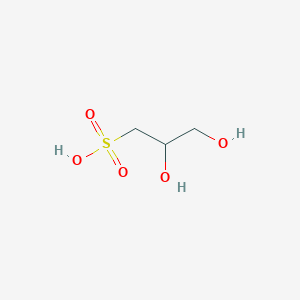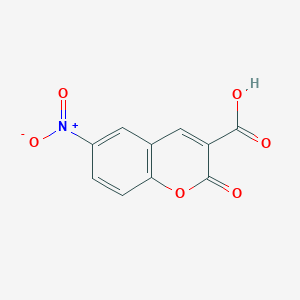
6-Nitro-2-oxo-2H-chromene-3-carboxylic acid
Overview
Description
6-Nitro-2-oxo-2H-chromene-3-carboxylic acid: is a chemical compound with the molecular formula C10H5NO6 and a molecular weight of 235.15 g/mol . It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring. The presence of a nitro group at the 6-position and a carboxylic acid group at the 3-position makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid typically involves the nitration of 2-oxo-2H-chromene-3-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective introduction of the nitro group at the 6-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Nucleophiles: Ammonia, amines, thiols.
Catalysts: Sulfuric acid, hydrochloric acid.
Major Products Formed:
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Chromenes: Formed by nucleophilic aromatic substitution reactions.
Esters: Formed by esterification of the carboxylic acid group.
Scientific Research Applications
Chemistry: 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the development of new materials with unique properties .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural features make it a candidate for the development of inhibitors targeting specific enzymes involved in various biological pathways .
Medicine: The compound’s derivatives have shown potential in medicinal chemistry for the development of anti-inflammatory and anticancer agents. The presence of the nitro group and the chromene core structure contributes to its biological activity .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its chromophore properties make it suitable for applications in the textile and printing industries .
Mechanism of Action
The mechanism of action of 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes . The compound’s ability to form hydrogen bonds and participate in π-π interactions also contributes to its binding affinity with target molecules .
Comparison with Similar Compounds
6-Chloro-2-oxo-2H-chromene-3-carboxylic acid: Similar structure with a chloro group instead of a nitro group.
7-Nitro-2-oxo-2H-chromene-3-carboxylic acid: Nitro group at the 7-position instead of the 6-position.
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid: Similar structure with a bromo group instead of a nitro group.
Uniqueness: 6-Nitro-2-oxo-2H-chromene-3-carboxylic acid is unique due to the specific positioning of the nitro group at the 6-position, which influences its chemical reactivity and biological activity. This positioning allows for selective interactions with molecular targets and contributes to its distinct properties compared to other similar compounds .
Properties
IUPAC Name |
6-nitro-2-oxochromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO6/c12-9(13)7-4-5-3-6(11(15)16)1-2-8(5)17-10(7)14/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOCWMKJXRWWFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145067 | |
| Record name | 6-(Hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10242-15-6 | |
| Record name | 6-(Hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010242156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10242-15-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(Hydroxy(oxido)amino)-2-oxo-2H-chromene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


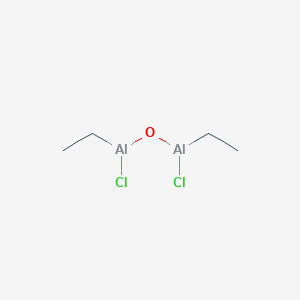
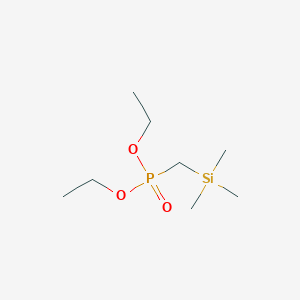

![2-Hydrazinylnaphtho[2,1-d]thiazole](/img/structure/B88570.png)

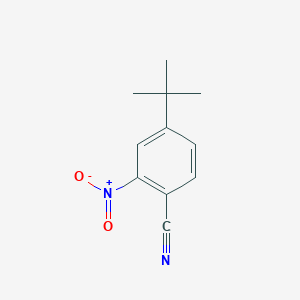
![[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] 3-methylbutanoate](/img/structure/B88576.png)
